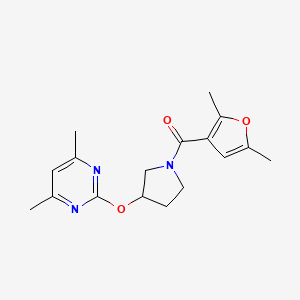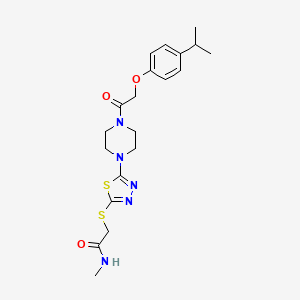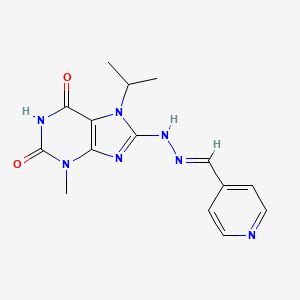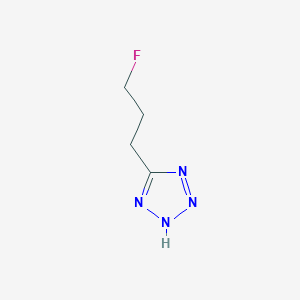![molecular formula C24H17F2N3O B2369668 8-fluoro-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-63-5](/img/structure/B2369668.png)
8-fluoro-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-fluoro-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines. It has been found to possess potential therapeutic properties and has been extensively studied for its pharmacological effects.
科学的研究の応用
Fluorophores and Photophysical Properties
Quinoline derivatives are known for their efficient fluorophore characteristics, widely utilized in studying biological systems due to their fused aromatic systems containing heteroatoms. These compounds are of interest for their potential as sensitive and selective compounds in biochemical and medical applications (Aleksanyan & Hambardzumyan, 2013). Additionally, the influence of fluorine substitution on photophysical and electrochemical properties has been studied, showing that such modifications can impact fluorescence quantum efficiency and the molecule's basicity, making them suitable for luminescence applications (Szlachcic & Uchacz, 2018).
Anticancer and Antitubercular Activity
There is interest in quinoline derivatives for their antitubercular properties. A study involving hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole showed significant antitubercular activity, highlighting the therapeutic potential of such compounds (Kantevari et al., 2011). Furthermore, the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor hints at the versatility of this chemical scaffold in targeting different biological pathways (Kasiotis et al., 2006).
Antibacterial Activity
Quinoline derivatives have also been explored for their antibacterial efficacy. A study synthesized and evaluated the antibacterial activity of fluoroquinolone-like 2,4- and 1,3-diones, demonstrating their potential as dual-targeting agents against bacterial infections, including strains resistant to traditional fluoroquinolones (Oppegard et al., 2010). This research underscores the critical role of structural modifications in enhancing the antibacterial properties of quinoline derivatives.
DNA/RNA Binding Properties
The interaction of quinoline derivatives with DNA/RNA is a crucial aspect of their biological activity. Compounds with the quinoline structure have been shown to bind to DNA/RNA, influencing their function and demonstrating the potential of these molecules in therapeutic applications, such as anticancer treatments (Meščić Macan et al., 2019).
特性
IUPAC Name |
8-fluoro-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O/c1-30-19-4-2-3-15(11-19)13-29-14-21-23(16-5-7-17(25)8-6-16)27-28-24(21)20-12-18(26)9-10-22(20)29/h2-12,14H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEOPGKJMLTDJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5Z)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2369586.png)

![methyl 3-{2-[2-oxo-2-(4-toluidino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2369589.png)
![ethyl 2-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate](/img/structure/B2369591.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate](/img/structure/B2369592.png)

![methyl 4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2369594.png)

![N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2369597.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2369599.png)

![1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2369605.png)
